Cas no 1805088-63-4 (3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylic acid)

3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylic acid
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- インチ: 1S/C8H4F5NO3/c9-5(10)4-2(7(16)17)1-3(8(11,12)13)14-6(4)15/h1,5H,(H,14,15)(H,16,17)
- InChIKey: NOQTUPYBRJQNCG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC(C(F)(F)F)=CC=1C(=O)O)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 435
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 66.4
3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029022016-500mg |
3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylic acid |
1805088-63-4 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029022016-1g |
3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylic acid |
1805088-63-4 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
Alichem | A029022016-250mg |
3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylic acid |
1805088-63-4 | 95% | 250mg |
$1,058.40 | 2022-04-01 |
3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylic acid 関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylic acidに関する追加情報
3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylic Acid: A Comprehensive Overview
3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylic acid, identified by the CAS registry number 1805088-63-4, is a chemically synthesized compound with a unique structural composition. This compound belongs to the class of pyridine carboxylic acids, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The molecule features a pyridine ring substituted with hydroxyl, difluoromethyl, and trifluoromethyl groups, making it a highly functionalized compound with potential for various chemical transformations.
The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, oxidations, and fluorinations. Recent advancements in fluorination techniques have enabled the precise installation of the difluoromethyl and trifluoromethyl groups onto the pyridine ring. These substituents not only enhance the chemical stability of the molecule but also impart unique electronic and steric properties, which are crucial for its biological activity and chemical reactivity.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its hydroxyl group provides an additional site for hydrogen bonding, which is essential for interactions with biological targets such as enzymes and receptors. The trifluoromethyl group, on the other hand, contributes to lipophilicity and metabolic stability, making it an attractive candidate for oral drug delivery systems. Researchers have explored its activity against various enzymes, including kinases and proteases, with promising results in vitro.
In addition to its pharmaceutical applications, this compound has shown potential in agrochemicals as a herbicide or fungicide. The pyridine ring serves as a scaffold for various agrochemical activities, while the fluorinated substituents enhance its selectivity and efficacy. Field trials have demonstrated its ability to inhibit key enzymes involved in plant metabolism without causing significant toxicity to non-target organisms.
The chemical properties of this compound are also of great interest to material scientists. Its ability to form stable coordination complexes with metal ions has been exploited in the development of new catalysts for organic synthesis. Furthermore, its fluorescence properties under UV light make it a candidate for use in sensors and imaging agents.
From a synthetic chemistry perspective, this compound serves as a valuable intermediate for constructing more complex molecules. Its reactivity under various conditions has been extensively studied, providing insights into its potential applications in cross-coupling reactions and polymer synthesis.
In conclusion, 3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylic acid (CAS No: 1805088-63-4) is a versatile compound with multifaceted applications across different scientific domains. Its unique structure and functional groups make it an ideal candidate for further research and development in drug discovery, agrochemicals, and materials science.
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